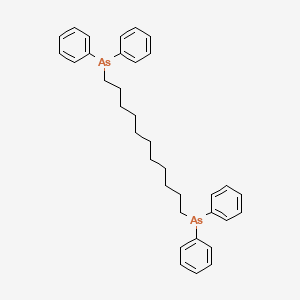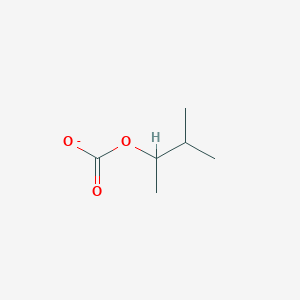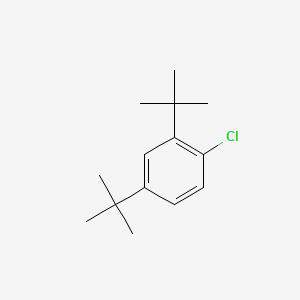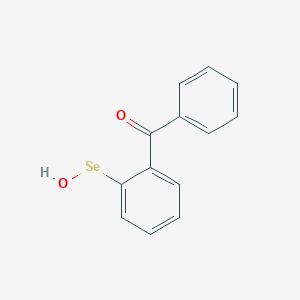
3-(Phenylsulfanyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylsulfanyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The phenylsulfanyl group attached to the pyrrole ring adds unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)-1H-pyrrole typically involves the reaction of pyrrole with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylsulfanyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the parent pyrrole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Phenylsulfinyl-pyrrole or phenylsulfonyl-pyrrole.
Reduction: Pyrrole.
Substitution: Various substituted pyrroles depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(Phenylsulfanyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3-(Phenylsulfanyl)-1H-pyrrole involves its interaction with various molecular targets. The phenylsulfanyl group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways, including those involved in oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylsulfanyl-1H-pyrrole: Similar structure but with the phenylsulfanyl group at a different position.
3-(Phenylsulfonyl)-1H-pyrrole: An oxidized form of 3-(Phenylsulfanyl)-1H-pyrrole.
3-(Phenylthio)-1H-pyrrole: A compound with a similar sulfur-containing group but different chemical properties
Uniqueness
This compound is unique due to the specific positioning of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
| 82511-49-7 | |
Fórmula molecular |
C10H9NS |
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
3-phenylsulfanyl-1H-pyrrole |
InChI |
InChI=1S/C10H9NS/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8,11H |
Clave InChI |
UFHBAVNVFLPEBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CNC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)


![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)

![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)

